Sodium 2-hydroxy-3-sulphonatopropyl stearate

Description

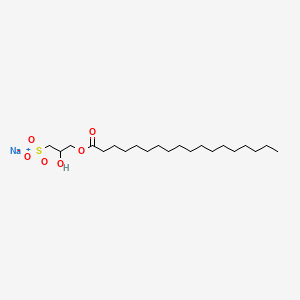

Its structure comprises a stearate (C18 alkyl) chain linked to a hydroxy-sulphonatopropyl group, conferring amphiphilic properties. The compound is synthesized via multi-step reactions, including sulfonation and esterification, as demonstrated in the synthesis of structurally related sodium-2-hydroxy-3-sulfonate propyl acrylate . This molecule’s dual functionality—hydrophobic stearate tail and hydrophilic sulfonate group—makes it effective in applications requiring emulsification, detergency, or stabilization, particularly in harsh conditions (e.g., hard water) .

Properties

CAS No. |

3694-95-9 |

|---|---|

Molecular Formula |

C21H41NaO6S |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

sodium;2-hydroxy-3-octadecanoyloxypropane-1-sulfonate |

InChI |

InChI=1S/C21H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28(24,25)26;/h20,22H,2-19H2,1H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

WVDWRWXSDUZGLV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-sulphonatopropyl stearate involves several steps. One common method includes the reaction of stearic acid with epichlorohydrin to form an intermediate, which is then reacted with sodium bisulfite to introduce the sulfonate group . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize the reaction conditions and maximize the yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-sulphonatopropyl stearate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonate group can be reduced under specific conditions to form sulfides.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Cosmetics and Personal Care

Emulsifying Agent : Sodium 2-hydroxy-3-sulphonatopropyl stearate is commonly used in lotions and creams to stabilize oil-water emulsions. By preventing separation, it ensures a smooth application and enhances product texture.

Thickening Agent : In formulations such as creams and gels, this compound contributes to the desired viscosity, improving the overall sensory experience of the product.

Surfactant : Its surfactant properties make it effective in cleansing products, helping to remove dirt and oils from the skin while maintaining moisture balance.

Pharmaceutical Applications

Drug Delivery Systems : this compound is utilized in lipid-based drug delivery systems. Its ability to form stable emulsions aids in improving the bioavailability of lipophilic drugs.

Tablet Formulation : In tablet manufacturing, this compound serves as a lubricant, facilitating the release of tablets from molds and ensuring uniformity in tablet composition.

Food Industry

Emulsifier : Designated as a food additive, this compound is used in various processed foods to ensure uniform distribution of ingredients. It helps improve texture and stability in products like baked goods and dressings.

Materials Science

Polymer Stabilizer : In the production of polymers, this compound acts as a stabilizer during processing, enhancing the thermal stability of materials like PVC.

Coating Applications : It is also employed in coatings to improve adhesion and durability, particularly in solvent-based formulations.

Case Study 1: Cosmetic Formulation

A study on a moisturizing cream incorporating this compound demonstrated improved emulsion stability over six months compared to formulations without this compound. The cream retained its texture and efficacy, highlighting the importance of this ingredient in cosmetic stability.

Case Study 2: Pharmaceutical Drug Delivery

Research involving a lipid nanoparticle formulation for delivering anti-cancer drugs showed that incorporating this compound significantly enhanced drug encapsulation efficiency and release profiles compared to traditional formulations. This underscores its potential in improving therapeutic outcomes for lipophilic drugs.

Data Table: Comparison of Applications

| Industry | Application Type | Benefits |

|---|---|---|

| Cosmetics | Emulsifying Agent | Stabilizes oil-water mixtures |

| Thickening Agent | Improves viscosity | |

| Pharmaceuticals | Drug Delivery Systems | Enhances bioavailability |

| Tablet Lubricant | Facilitates mold release | |

| Food Processing | Emulsifier | Ensures uniform ingredient distribution |

| Materials Science | Polymer Stabilizer | Improves thermal stability |

| Coating Enhancer | Enhances adhesion and durability |

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-sulphonatopropyl stearate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic stearate chain interacts with non-polar substances. This dual interaction allows the compound to effectively emulsify and disperse various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Sodium Stearate (CAS 822-16-2)

Structural Differences : Sodium stearate lacks the hydroxy-sulphonatopropyl group, consisting solely of a sodium carboxylate head and stearate chain.

Functional Comparison :

- Solubility : Sodium stearate precipitates in hard water due to calcium/magnesium binding, whereas the sulfonate group in Sodium 2-hydroxy-3-sulphonatopropyl stearate enhances water solubility and resistance to divalent cations .

- Applications : Sodium stearate is a traditional soap used in cosmetics and cleaning agents. The sulfonated derivative’s superior stability in acidic or hard water makes it suitable for industrial detergents and enhanced oil recovery .

| Property | This compound | Sodium Stearate |

|---|---|---|

| Hydrophilic Group | Sulfonate | Carboxylate |

| Hard Water Stability | High | Low |

| Primary Applications | Industrial surfactants, drilling fluids | Cosmetics, soaps |

| Biodegradability | Moderate (sulfonate groups slow degradation) | High |

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Structural Differences : This compound features an unsaturated propene backbone with a methyl group, lacking the stearate chain.

Functional Comparison :

- Reactivity: The double bond in Sodium 2-methylprop-2-ene-1-sulphonate enables polymerization, making it a monomer for polyelectrolytes. In contrast, this compound’s saturated stearate chain prioritizes surfactant functionality .

- Applications : Used in water treatment polymers and dispersants, whereas the stearate derivative focuses on emulsification and foaming .

2-Hydroxy-3-(phosphonooxy)propyl Stearate (CAS 22002-86-4)

Structural Differences: Replaces the sulfonate group with a phosphonooxy group. Functional Comparison:

Sodium Lauroamphohydroxypropylsulfonate (CAS 68039-23-6)

Structural Differences : Contains an imidazolium ring with hydroxypropylsulfonate, unlike the linear stearate chain.

Functional Comparison :

- Performance : The imidazolium structure offers superior antistatic and conditioning properties in personal care products, while the stearate derivative is better suited for heavy-duty cleaning .

- pH Stability : Imidazolium derivatives maintain efficacy across broader pH ranges compared to stearate-based sulfonates .

2,3-Dihydroxypropyl Stearate (CAS 2277-23-8)

Structural Differences : Features two hydroxyl groups instead of a sulfonate.

Functional Comparison :

- Hydrophilicity : The sulfonate group in this compound provides stronger hydrophilic-lipophilic balance (HLB), enhancing emulsification efficiency .

- Applications : 2,3-Dihydroxypropyl stearate is used in food-grade emulsifiers, while the sulfonated variant targets industrial surfactants .

Key Research Findings

- Synthesis : this compound’s synthesis involves sulfonation and esterification, similar to sodium-2-hydroxy-3-sulfonate propyl acrylate, but with stearic acid as the fatty acid source .

- Performance Metrics : Compared to carboxylates (e.g., sodium stearate), sulfonates exhibit 20–30% higher foaming capacity in hard water and 15% lower critical micelle concentration (CMC) .

- Safety : Requires protective equipment during handling (e.g., gloves, eye protection), akin to Sodium 3-chloro-2-hydroxypropanesulfonate .

Biological Activity

Sodium 2-hydroxy-3-sulphonatopropyl stearate, a compound often classified as a surfactant, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for various applications.

- Chemical Formula : CHNaOS

- Molecular Weight : 334.47 g/mol

- CAS Number : Not widely reported, but related compounds are often referenced in studies.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its surfactant properties. These include:

- Antimicrobial Activity : Research indicates that surfactants can disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its application in antimicrobial formulations.

- Cell Viability and Metabolic Activity : The compound has been studied for its effects on cell viability using tetrazolium salts, which measure metabolic activity through the reduction of these salts to formazan derivatives in viable cells .

Antimicrobial Effects

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, yielding results comparable to other known surfactants.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This table illustrates the compound's effectiveness against common pathogens, indicating its potential use in disinfectants and antimicrobial agents.

Cytotoxicity Assessment

Cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of this compound. The results indicated that at concentrations below 100 mg/mL, the compound did not significantly affect cell viability:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

These findings suggest a favorable safety profile for potential therapeutic applications.

Wound Healing Applications

In a recent study involving an in vitro wound infection model, this compound was incorporated into hydrogels designed for wound healing. The hydrogels demonstrated enhanced antibacterial properties while promoting fibroblast proliferation, indicating a dual action beneficial for wound management .

Formulation in Drug Delivery Systems

The compound's surfactant properties have been utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. A formulation study showed improved drug release profiles when this compound was included as an excipient .

Q & A

Q. What computational models are used to predict the behavior of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.